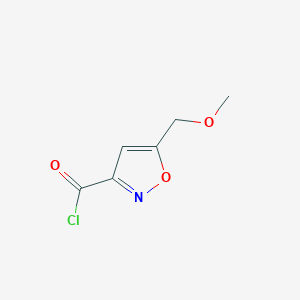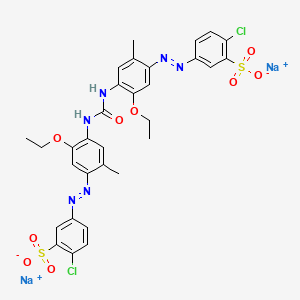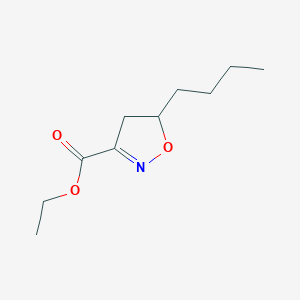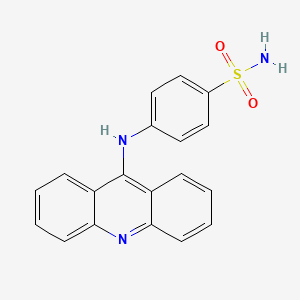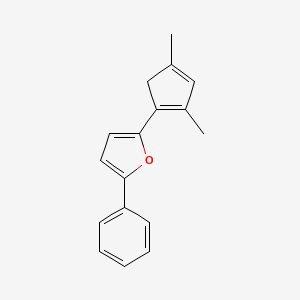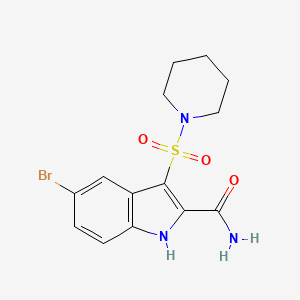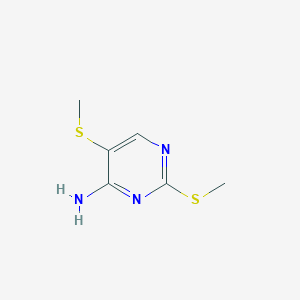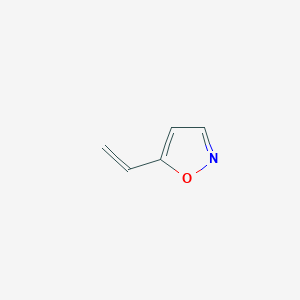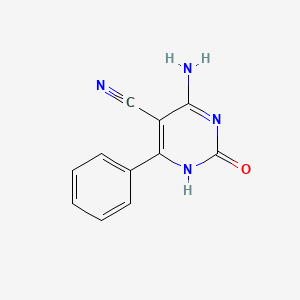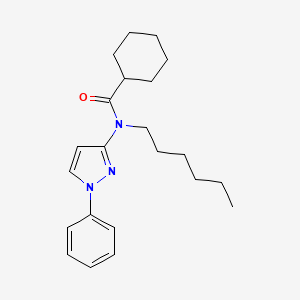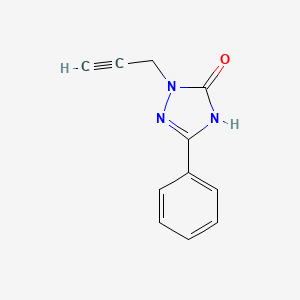![molecular formula C25H30N2O2 B12908051 N-([1,1'-Biphenyl]-3-yl)-1-cyclooctyl-5-oxopyrrolidine-3-carboxamide CAS No. 913742-07-1](/img/structure/B12908051.png)
N-([1,1'-Biphenyl]-3-yl)-1-cyclooctyl-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-([1,1’-Biphenyl]-3-yl)-1-cyclooctyl-5-oxopyrrolidine-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a biphenyl group, a cyclooctyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-Biphenyl]-3-yl)-1-cyclooctyl-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the biphenyl and cyclooctyl intermediates. The biphenyl group can be synthesized through a Suzuki coupling reaction, which involves the reaction of a boronic acid with a halogenated biphenyl compound in the presence of a palladium catalyst . The cyclooctyl group can be introduced through a Grignard reaction, where cyclooctyl magnesium bromide reacts with a suitable electrophile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce costs. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-([1,1’-Biphenyl]-3-yl)-1-cyclooctyl-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Nitric acid, halogens, acidic conditions.
Major Products
Oxidation: Biphenyl quinones.
Reduction: Amines.
Substitution: Nitro or halogenated biphenyl derivatives.
Scientific Research Applications
N-([1,1’-Biphenyl]-3-yl)-1-cyclooctyl-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-([1,1’-Biphenyl]-3-yl)-1-cyclooctyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group can facilitate binding to hydrophobic pockets, while the carboxamide group can form hydrogen bonds with amino acid residues . This compound may modulate the activity of its targets by altering their conformation or inhibiting their function .
Comparison with Similar Compounds
Similar Compounds
Cyclooctylamine: Contains a cyclooctyl group and an amine group, used in organic synthesis.
Pyrrolidine-3-carboxamide: Contains a pyrrolidine ring and a carboxamide group, used in medicinal chemistry.
Uniqueness
N-([1,1’-Biphenyl]-3-yl)-1-cyclooctyl-5-oxopyrrolidine-3-carboxamide is unique due to its combination of structural features, which confer distinct chemical and biological properties. The presence of the biphenyl group enhances its hydrophobicity, while the cyclooctyl group provides steric bulk, and the pyrrolidine ring contributes to its conformational flexibility.
Properties
CAS No. |
913742-07-1 |
|---|---|
Molecular Formula |
C25H30N2O2 |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
1-cyclooctyl-5-oxo-N-(3-phenylphenyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C25H30N2O2/c28-24-17-21(18-27(24)23-14-7-2-1-3-8-15-23)25(29)26-22-13-9-12-20(16-22)19-10-5-4-6-11-19/h4-6,9-13,16,21,23H,1-3,7-8,14-15,17-18H2,(H,26,29) |
InChI Key |
WSHNZBLTAQYBGL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)N2CC(CC2=O)C(=O)NC3=CC=CC(=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


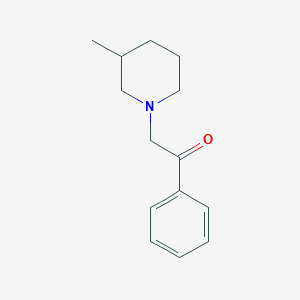
![3-Phenyl-6,7-dihydro-1H-thiopyrano[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B12907980.png)
